![molecular formula C13H19N3O4S B2701131 4-(Dimethylsulfamoylamino)-1-(3-methoxyphenyl)-2-oxopyrrolidine CAS No. 905685-69-0](/img/structure/B2701131.png)
4-(Dimethylsulfamoylamino)-1-(3-methoxyphenyl)-2-oxopyrrolidine
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Description
4-(Dimethylsulfamoylamino)-1-(3-methoxyphenyl)-2-oxopyrrolidine, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer. This compound belongs to the class of pyrrolidine-2,5-dione derivatives and has been found to inhibit the activity of several kinases, including BTK, ITK, and TEC.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques and Structural Revisions
The reaction of dialkyl 2-butynoate with aniline and formaldehyde, previously believed to produce Dimethyl 3-(aryl)-3,6-dihydro-2H-1,3-oxazine4,5-dicarboxylate, was revised to produce methyl 1-(aryl)-3-(methoxymethyl)-4,5-dioxopyrrolidine-3-carboxylate. This highlights the evolving understanding of chemical reactions involving complex molecules like 4-(Dimethylsulfamoylamino)-1-(3-methoxyphenyl)-2-oxopyrrolidine (Srikrishna, Sridharan, & Prasad, 2010).
Crystal Structures of Derivatives
A study on the crystal structures of new dihydropyridine derivatives, including dimethyl 4-(4-hydroxy-3-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, provided insights into molecular structures and conformation, crucial for understanding the physical and chemical properties of these compounds (Jasinski et al., 2013).
Molecular Conformation Studies
The molecular conformation of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, synthesized as a potential antineoplastic agent, was studied through X-ray analysis and molecular orbital methods, demonstrating the importance of structural analysis in drug development (Banerjee et al., 2002).
Chemical Reactions and Catalysis
Catalysis in Alcohol Oxidation
Sulfonated Schiff base copper(II) complexes showed efficiency as catalysts for the oxidation of alcohols, highlighting potential applications of similar compounds in catalytic processes (Hazra, Martins, Silva, & Pombeiro, 2015).
Electrochemical Behavior
The electrochemical behavior of related compounds in protic medium was studied, indicating potential applications in electrochemistry and material sciences (David, Hurvois, Tallec, & Toupet, 1995).
Applications in Organic Synthesis
Synthesis of Pyrrolidine Derivatives
Enantiomerically pure pyrrolidine derivatives were synthesized from trans-4-hydroxy-L-proline, illustrating the utility of related pyrrolidine structures in organic synthesis (Renaud & Seebach, 1986).
Photochemical Synthesis
The photochemical preparation of pyridine derivatives indicates potential methodologies for synthesizing related compounds (Guizzardi, Mella, Fagnoni, & Albini, 2000).
properties
IUPAC Name |
4-(dimethylsulfamoylamino)-1-(3-methoxyphenyl)-2-oxopyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4S/c1-15(2)21(18,19)14-10-7-13(17)16(9-10)11-5-4-6-12(8-11)20-3/h4-6,8,10,14H,7,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHFIWZNYFAHOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC1CC(=O)N(C1)C2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Dimethylsulfamoyl)amino]-1-(3-methoxyphenyl)pyrrolidin-2-one |
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